2-(2-Fluorophenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(2-Fluorophenyl)-3-hydroxypyridine (95%) is a versatile compound used in a variety of scientific research applications. It is a heterocyclic compound, consisting of a 2-fluorophenyl ring and a 3-hydroxypyridine ring. This compound is used in a wide range of applications, from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
2-(2-Fluorophenyl)-3-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor in the study of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used to study the effects of various drugs on the brain, including the effects of nicotine on the reward system. Additionally, this compound has been used in the study of the effects of various compounds on the immune system.
Mechanism of Action
2-(2-Fluorophenyl)-3-hydroxypyridine (95%) works by binding to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This binding prevents the enzyme from breaking down acetylcholine, resulting in increased levels of acetylcholine in the brain. This increased level of acetylcholine can lead to a variety of effects, including increased alertness, improved memory, and improved attention.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)-3-hydroxypyridine (95%) has been studied for its effects on the brain. It has been found to increase levels of acetylcholine in the brain, resulting in increased alertness, improved memory, and improved attention. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, as well as to have a protective effect on neurons in the brain.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Fluorophenyl)-3-hydroxypyridine (95%) in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively stable, making it easier to store and handle. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. One of the main limitations is that this compound is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
The use of 2-(2-Fluorophenyl)-3-hydroxypyridine (95%) in scientific research has a number of potential future directions. One possible direction is to further explore the effects of this compound on the immune system. Additionally, this compound could be used to study the effects of various drugs on the brain, such as the effects of nicotine on the reward system. Finally, this compound could be used to study the effects of various compounds on the nervous system, such as the effects of various neurotransmitters on behavior.
Synthesis Methods
2-(2-Fluorophenyl)-3-hydroxypyridine (95%) is most commonly synthesized through a condensation reaction between 2-fluoroaniline and ethyl acetoacetate in the presence of a strong base such as sodium hydroxide. This reaction can be represented as follows:
2-Fluoroaniline + Ethyl Acetoacetate → 2-(2-Fluorophenyl)-3-hydroxypyridine (95%) + Sodium Acetate
properties
IUPAC Name |
2-(2-fluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)11-10(14)6-3-7-13-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAYOYBZLZMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673378 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyridin-3-ol | |
CAS RN |
1214329-15-3 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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